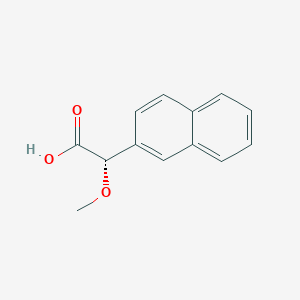

(S)-a-Methoxy-2-naphthylacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

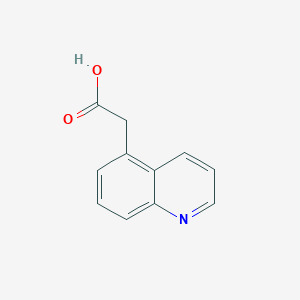

(S)-α-Methoxy-2-naphthylacetic acid is a compound related to the family of naphthylacetic acids, which are known for their applications in the synthesis of pharmaceuticals, particularly anti-inflammatory agents like naproxen. The compound's structure includes a naphthalene ring system, which is a fused two-ring system with aromatic properties, substituted with a methoxy group and an acetic acid moiety.

Synthesis Analysis

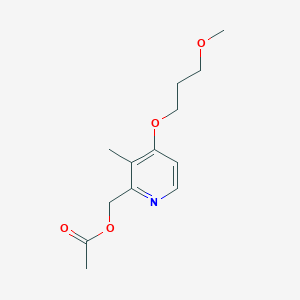

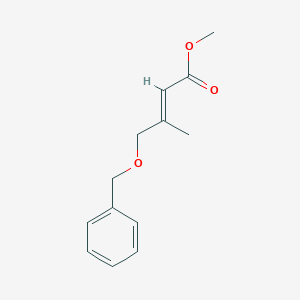

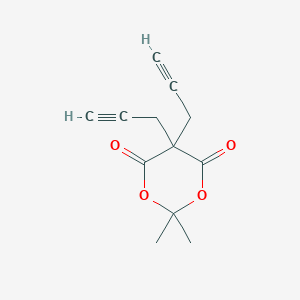

The synthesis of related naphthylacetic acid derivatives has been explored in various studies. For instance, a practical method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to naproxen, involves a multi-step process starting with Pd-catalyzed ethynylation of 2-bromo-6-methoxynaphthalene. This is followed by regioselective addition of HX to the triple bond, Pd-catalyzed carbonylation of the resulting vinyl halide, and finally alkaline hydrolysis . Another study describes the synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine, which involves optical resolution and an intramolecular Friedel-Crafts reaction followed by catalytic hydrogenation and Hofmann rearrangement . These methods highlight the complexity and precision required in the synthesis of optically active naphthylacetic acid derivatives.

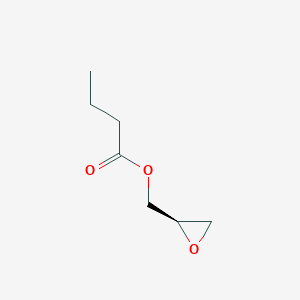

Molecular Structure Analysis

The molecular structure of (S)-α-Methoxy-2-naphthylacetic acid would consist of a naphthalene core with a methoxy group and an acetic acid side chain. The stereochemistry at the α-position is significant for the biological activity of the compound. The precise arrangement of atoms and functional groups within the molecule can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The synthesis of naphthylacetic acid derivatives typically involves several chemical reactions. For example, the Pd-catalyzed reactions mentioned in the synthesis of a related compound are crucial for forming the carbon-carbon and carbon-oxygen bonds. The intramolecular Friedel-Crafts reaction is another key step in forming the cyclic structure of the naphthylamine derivative . These reactions are carefully chosen to maintain the integrity of the functional groups and the stereochemistry of the molecule.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (S)-α-Methoxy-2-naphthylacetic acid are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of aromatic acids. These might include moderate solubility in organic solvents, the potential for hydrogen bonding due to the carboxylic acid group, and the ability to participate in various chemical reactions due to the presence of reactive functional groups. The methoxy group could influence the electron density of the naphthalene ring, affecting its reactivity.

科学的研究の応用

“(S)-a-Methoxy-2-naphthylacetic acid” is a chemical compound with the molecular formula C13H12O3 and a molecular weight of 216.23 . .

This compound is used as a building block, intermediate, and reagent in chemical synthesis . It’s also an excellent chiral anisotropic NMR reagent . This means it can be used in nuclear magnetic resonance (NMR) spectroscopy to determine the absolute configuration of secondary alcohols .

The compound is stable for at least 2 years after receipt when stored at -20°C . It should be protected from light and moisture .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) often provide this information.

将来の方向性

This could involve potential applications of the compound, areas where further research is needed, or new methods of synthesizing the compound.

For a specific compound like “(S)-a-Methoxy-2-naphthylacetic acid”, you would need to consult the scientific literature or databases for information. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have access to scientific databases or a library, they may be able to help you find more information. If you’re doing this for a class or a research project, your instructor or advisor would also be a good resource.

特性

IUPAC Name |

(2S)-2-methoxy-2-naphthalen-2-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-16-12(13(14)15)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3,(H,14,15)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVFHDWREDKUCW-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC2=CC=CC=C2C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H](C1=CC2=CC=CC=C2C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-a-Methoxy-2-naphthylacetic acid | |

CAS RN |

157134-51-5 |

Source

|

| Record name | (S)-α-Methoxy-2-naphthylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)](/img/structure/B120996.png)